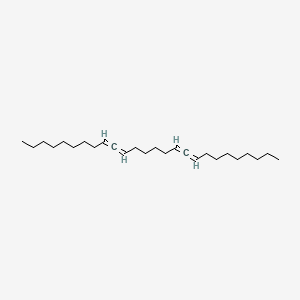

Hexacosa-9,10,16,17-tetraene

Description

Hexacosa-9,10,16,17-tetraene is a long-chain polyene characterized by conjugated double bonds at positions 9,10 and 16,17 within its 26-carbon backbone. For instance, tetraene moieties in polyene antibiotics like natamycin homologs (e.g., produced by Streptomyces sp. GS7) feature conjugated double bonds critical for antifungal activity . The geometric configuration of tetraenes (e.g., trans or cis) is often determined via coupling constants (J values) in NMR spectroscopy, as seen in structurally similar compounds with J6,7 = 15.2 Hz and J12,13 = 15.8 Hz .

Properties

CAS No. |

60705-56-8 |

|---|---|

Molecular Formula |

C26H46 |

Molecular Weight |

358.6 g/mol |

InChI |

InChI=1S/C26H46/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,23-26H2,1-2H3 |

InChI Key |

ULNWAYGXUXVPTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=C=CCCCCC=C=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexacosa-9,10,16,17-tetraene typically involves the use of organic synthesis techniques. One common method is the catalytic hydrogenation of a precursor compound that contains multiple double bonds. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Hexacosa-9,10,16,17-tetraene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a fully saturated hydrocarbon.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction.

Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: Epoxides and alcohols.

Reduction: Fully saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

Hexacosa-9,10,16,17-tetraene has various applications in scientific research, including:

Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexacosa-9,10,16,17-tetraene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can then undergo further chemical transformations. The specific pathways and targets depend on the nature of the reactions and the conditions under which they occur .

Comparison with Similar Compounds

Structural Analogues in Polyene Antibiotics

Natamycin Homologues :

- Source : Streptomyces sp. GS7 produces a tetraene compound homologous to natamycin, a 26-membered macrolide with a tetraene moiety. Its biosynthetic gene cluster (BGC) shares 77% identity with Streptomyces natalensis ATCC 27448 .

- Key Features: Molecular formula: C33H47NO13 (inferred from natamycin). Antifungal activity: Targets antagonistic fungi like Xylaria sp. via membrane disruption. Functional groups: Includes α-pyrone rings and methyl/methoxy substituents, as seen in HMBC correlations (e.g., 2-CH3 at δH 1.81 linked to C-1, C-2, and C-3) .

Candicidin-Related Heptaenes :

Volatile Tetraenes in Insect Behavior

4,8,12-Trimethyltrideca-1,3,7,11-tetraene (TMTT) :

- Source: Floral volatiles of Gardenia jasminoides, attracting Thrips hawaiiensis .

- Key Features :

- Structural Contrast : Shorter chain (13 carbons vs. 26) and methyl branches distinguish it from Hexacosa-9,10,16,17-tetraene.

Novel Tetraene Chemotypes

Separacenes A–D :

- Source : Marine-derived polyene polyols with tetraene/triene units flanked by diols and terminal olefins .

- Key Features: Molecular formula: C22H32O4 (example for Separacene A). Uniqueness: No known synthetic or natural analogs, contrasting with this compound’s likely macrolide-associated structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.